Sulindac Sulfide

Description

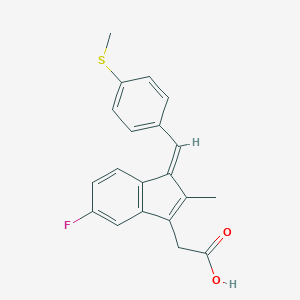

Structure

3D Structure

Properties

IUPAC Name |

2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWHFZJPXXOYNR-MFOYZWKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049078 | |

| Record name | Sulindac sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49627-27-2, 32004-67-4 | |

| Record name | Sulindac sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49627-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulindac sulfide, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049627272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulindac sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULINDAC SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UVA8S2DEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Sulindac Sulfide at the Molecular and Cellular Level

Modulation of Cyclooxygenase (COX) Enzymes

Sulindac (B1681787) sulfide (B99878) is recognized for its inhibitory effects on cyclooxygenase enzymes, which are central to the synthesis of prostaglandins (B1171923), lipid compounds involved in inflammation, pain, and fever patsnap.com.

Inhibition of COX-1 and COX-2 Enzymatic Activity by Sulindac Sulfide

This compound acts as a non-steroidal COX inhibitor, effectively inhibiting the activity of both COX-1 and COX-2 enzymes patsnap.comnih.govapexbt.com. These enzymes are crucial for converting arachidonic acid into prostaglandins and thromboxanes patsnap.com. Studies have reported IC50 values for this compound against COX-1 and COX-2. For instance, one study indicated IC50 values of 1.2 µM for COX-1 and 9.0 µM for COX-2 mdpi.com. Another source provided IC50 values of 1.9 µM and 1.21 µM for COX-1 and COX-2, respectively apexbt.com. This compound is considered a slow, tight-binding inhibitor of both COX-1 and COX-2 acs.org.

| Enzyme | IC50 (µM) | Source |

| COX-1 | 1.2 | mdpi.com |

| COX-2 | 9.0 | mdpi.com |

| COX-1 | 1.9 | apexbt.com |

| COX-2 | 1.21 | apexbt.com |

Differential Inhibition Profiles and Their Implications for Therapeutic Efficacy

While this compound inhibits both COX-1 and COX-2, its analog, sulindac sulfone, has been reported to exhibit antitumor properties without inhibiting cyclooxygenase activity apexbt.com. This suggests that the antineoplastic effects of sulindac derivatives may not solely rely on COX inhibition nih.govnih.govaacrjournals.org. Research on a novel amide derivative of this compound (SSA) further highlights differential inhibition; SSA was significantly less potent than this compound in inhibiting COX-1 and COX-2, yet more potent in inhibiting cancer cell growth and inducing apoptosis mdpi.com. This indicates that reduced COX inhibition can be associated with enhanced activity in other pathways mdpi.com.

Prostaglandin (B15479496) Synthesis Suppression as a Downstream Effect

The inhibition of COX enzymes by this compound leads to the suppression of prostaglandin synthesis wikipedia.orgmdpi.comapexbt.comfrontiersin.orgnih.gov. Prostaglandins are key mediators of inflammation nih.gov. By blocking COX activity, this compound reduces the production of these pro-inflammatory chemicals patsnap.com. Studies have shown that this compound treatment of cells results in the inhibition of prostaglandin E2 production apexbt.com. The active form, this compound, inhibited prostaglandin synthesis in various cell types, whereas the inactive sulfone form did not nih.gov.

Cyclic Guanosine (B1672433) Monophosphate (cGMP) Signaling Pathway Activation

Beyond its effects on COX enzymes, this compound has been shown to influence the cGMP signaling pathway, an effect considered to be COX-independent and potentially contributing to its antineoplastic activities mdpi.comnih.govnih.govaacrjournals.orgresearchgate.net.

Inhibition of cGMP Phosphodiesterase (PDE) Isozymes by this compound

This compound inhibits the enzymatic activity of cyclic guanosine monophosphate phosphodiesterase (cGMP PDE) isozymes nih.govmdpi.comnih.gov. PDEs are a family of enzymes that hydrolyze cyclic nucleotides like cGMP into their inactive forms, thus negatively regulating cGMP signaling nih.govfrontiersin.org. Both the sulfide and sulfone metabolites of sulindac have been shown to inhibit cGMP PDE activity at concentrations comparable to those that inhibit cancer cell growth mdpi.com. This inhibition leads to an elevation of intracellular cGMP levels mdpi.comnih.govresearchgate.netaacrjournals.orgaacrjournals.org.

Specific Focus on PDE5 Inhibition and its Role in Cellular Processes

Among the various cGMP PDE isozymes, PDE5 appears to be a critical target for this compound researchgate.netaacrjournals.org. This compound has been shown to preferentially inhibit the cGMP-specific PDE5 isozyme nih.govaacrjournals.orgnih.gov. PDE5 is often overexpressed in certain cancer cells, including colon and breast tumor cells mdpi.comresearchgate.netaacrjournals.orgaacrjournals.orgnih.gov. Inhibition of PDE5 by this compound results in the accumulation of intracellular cGMP, which in turn activates cGMP-dependent protein kinase (PKG) mdpi.comnih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.org. This activation of the cGMP/PKG pathway is associated with the inhibition of cancer cell growth and the induction of apoptosis mdpi.comnih.govnih.govaacrjournals.orgfrontiersin.orgresearchgate.netaacrjournals.orgaacrjournals.org. The mechanism involves the suppression of β-catenin-mediated transcriptional activity, leading to the downregulation of proteins like cyclin D1 and survivin, which are involved in tumor cell proliferation and apoptosis nih.govnih.govresearchgate.netaacrjournals.orgnih.govaacrjournals.org.

| Target | Effect of this compound | Downstream Impact |

| COX-1 | Inhibition | Reduced prostaglandin synthesis |

| COX-2 | Inhibition | Reduced prostaglandin synthesis |

| cGMP PDE Isozymes (especially PDE5) | Inhibition | Increased intracellular cGMP levels |

| Intracellular cGMP | Elevation | Activation of PKG |

| PKG | Activation | Suppression of β-catenin-mediated transcription, Inhibition of cell growth, Induction of apoptosis |

Elevation of Intracellular cGMP Levels and Activation of cGMP-Dependent Protein Kinase (PKG)

This compound has been shown to inhibit cyclic guanosine monophosphate phosphodiesterase (cGMP PDE) activity, leading to an increase in intracellular cGMP levels. nih.govnih.govresearchgate.netaacrjournals.orgnih.govnih.govaacrjournals.orgaacrjournals.org This elevation of cGMP subsequently activates cGMP-dependent protein kinase (PKG). nih.govnih.govresearchgate.netaacrjournals.orgnih.govnih.govaacrjournals.orgaacrjournals.org This mechanism is observed in various tumor cell lines, including colon and breast cancer cells, at concentrations that inhibit proliferation and induce apoptosis. aacrjournals.orgnih.govnih.govresearchgate.netaacrjournals.orgnih.govaacrjournals.org Importantly, this effect appears to be selective for tumor cells and is not observed in normal colonocytes or normal human mammary epithelial cells. nih.govnih.govresearchgate.netaacrjournals.orgnih.gov

Studies have demonstrated a dose-dependent increase in intracellular cGMP levels in tumor cells treated with this compound. nih.govaacrjournals.org This increase in cGMP is followed by the activation of PKG, as indicated by the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a known PKG substrate. aacrjournals.orgnih.govaacrjournals.org The concentrations and time required for this compound to elevate cGMP and activate PKG parallel those needed for its tumor cell growth inhibitory activity. nih.gov

Wnt/β-Catenin Signaling Pathway Regulation

This compound has been found to significantly impact the Wnt/β-Catenin signaling pathway, a pathway frequently dysregulated in various cancers. nih.govresearchgate.netaacrjournals.orgnih.govaacrjournals.orgplos.orgoncotarget.comnih.govresearchgate.netnih.govaacrjournals.org

Transcriptional Suppression of β-Catenin by this compound

A key mechanism by which this compound regulates the Wnt/β-Catenin pathway is through the transcriptional suppression of β-catenin. nih.govresearchgate.netaacrjournals.orgnih.govaacrjournals.org Research indicates that this compound treatment leads to a decrease in β-catenin mRNA levels in tumor cells. nih.govaacrjournals.org This transcriptional repression of the CTNNB1 gene, which encodes β-catenin, appears to be a significant factor in the reduction of β-catenin protein levels observed after this compound treatment. nih.govaacrjournals.org

Inhibition of Wnt/β-Catenin T-Cell Factor Transcriptional Activity

This compound has been shown to inhibit the transcriptional activity of T-cell factor (TCF), a key transcription factor that partners with β-catenin to activate downstream target genes in the Wnt pathway. aacrjournals.orgnih.govresearchgate.netaacrjournals.orgnih.govaacrjournals.orgaacrjournals.org This inhibition of TCF transcriptional activity is a direct consequence of the reduced levels of β-catenin. aacrjournals.orgaacrjournals.org Studies using reporter assays, such as the TOPflash luciferase reporter assay, have demonstrated a significant reduction in TCF/LEF-dependent transcription upon this compound treatment. aacrjournals.orgaacrjournals.org This effect is consistent with the observed decrease in nuclear β-catenin levels. aacrjournals.org

Downregulation of Downstream Effectors: Cyclin D1 and Survivin

The inhibition of Wnt/β-Catenin TCF transcriptional activity by this compound results in the downregulation of several downstream effector proteins that are critical for cell cycle progression and survival. nih.govresearchgate.netaacrjournals.orgnih.govaacrjournals.orgnih.govcore.ac.uk Notably, this compound treatment leads to decreased expression of Cyclin D1 and Survivin. nih.govresearchgate.netaacrjournals.orgaacrjournals.orgnih.govcore.ac.uk Cyclin D1 is a key regulator of the cell cycle, while Survivin is an important anti-apoptotic protein. aacrjournals.orgcore.ac.uk The downregulation of these proteins contributes to the observed growth inhibitory and apoptosis-inducing effects of this compound in tumor cells. nih.govresearchgate.netaacrjournals.orgaacrjournals.orgnih.govcore.ac.uk

Here is a table summarizing the effect of this compound on the expression of β-catenin, Cyclin D1, and Survivin in HCT116 cells:

| Treatment (HCT116 cells) | β-catenin Expression | Cyclin D1 Expression | Survivin Expression |

| Vehicle Control | Baseline | Baseline | Baseline |

| This compound (80 µmol/L, 24h) | Decreased | Decreased | Decreased |

| This compound (80 µmol/L, 48h) | Further Decreased | Further Decreased | Further Decreased |

| This compound (80 µmol/L, 72h) | Markedly Decreased | Markedly Decreased | Markedly Decreased |

Note: Data is illustrative based on findings indicating time-dependent decreases in expression levels upon treatment with this compound. nih.govaacrjournals.org

Impact on γ-Catenin Expression

Here is a table illustrating the effect of this compound on β-catenin and γ-catenin expression in NB4 cells:

| Treatment (NB4 cells) | Total β-catenin Expression | Active β-catenin Expression | γ-catenin Expression |

| Vehicle Control (24h) | Baseline | Baseline | Baseline |

| This compound (200 µM, 24h) | Decreased | Decreased | Decreased |

| Vehicle Control (48h) | Baseline | Baseline | Baseline |

| This compound (200 µM, 48h) | Markedly Decreased | Markedly Decreased | Markedly Decreased |

Note: Data is illustrative based on findings indicating downregulation of total and active β-catenin and γ-catenin in NB4 cells treated with this compound. plos.orgnih.govplos.org

Notch Signaling Pathway Modulation

The Notch signaling pathway is a highly conserved system that plays crucial roles in cell fate determination, differentiation, proliferation, and apoptosis. Dysregulation of Notch signaling has been implicated in the development and progression of various cancers.

Inhibition of Notch1 Cleavage in Specific Cancer Cell Lines

Research has demonstrated that this compound inhibits Notch1 cleavage in various cancer cell lines. researchgate.netnih.gov For instance, studies in triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231, have confirmed that this compound, acting as a GSM, inhibits the cleavage of Notch1. researchgate.netnih.gov This inhibition leads to a decrease in the levels of the intracellular cytoplasmic domain of Notch1 (Notch1-IC), which is the active form of the receptor that translocates to the nucleus to regulate gene expression. nih.gov The ability of this compound to inhibit Notch1 cleavage in these cell lines highlights its potential to disrupt aberrant Notch signaling in cancer.

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis and eliminating damaged or unwanted cells. The induction of apoptosis is a key strategy in cancer therapy. This compound has been shown to induce apoptosis through multiple pathways.

Activation of Caspase-8-Dependent Apoptotic Pathways

This compound has been shown to engage the caspase-8-dependent apoptotic pathway, also known as the extrinsic pathway. aacrjournals.orgnih.govoup.comaacrjournals.org This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and the activation of caspase-8. nih.gov Studies have indicated that this compound upregulates the expression of death receptor 5 (DR5) and activates proximal caspase-8 in various human colon and prostate cancer cell lines. nih.govoup.comaacrjournals.org Activation of caspase-8 can directly cleave downstream caspases, such as caspase-3, or cleave Bid, a pro-apoptotic protein that links the extrinsic pathway to the mitochondrial pathway. iiarjournals.org

Engagement of Mitochondrial Apoptotic Pathways

In addition to the caspase-8-dependent pathway, this compound also engages the mitochondrial apoptotic pathway, or the intrinsic pathway. aacrjournals.orgnih.govnih.govmcpharmacol.com This pathway is characterized by the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol, which then triggers the activation of caspase-9 and subsequently caspase-3. aacrjournals.orgnih.govmcpharmacol.com Research suggests that this compound can induce cytochrome c release and activate caspase-9. aacrjournals.orgnih.govmcpharmacol.com The engagement of both the extrinsic and intrinsic apoptotic pathways by this compound underscores its potent pro-apoptotic activity.

Modulation of Anti-Apoptotic (Bcl-2) and Pro-Apoptotic (Bax, Par-4) Protein Expression

This compound influences the expression levels of key proteins that regulate apoptosis, including members of the Bcl-2 family and Par-4.

Modulation of Bcl-2 and Bax: The Bcl-2 family of proteins includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members. The balance between these proteins determines a cell's susceptibility to apoptosis. Studies have shown that this compound can downregulate the expression of the anti-apoptotic protein Bcl-2 in various cancer cell lines, including colon and breast cancer cells. ekb.egcore.ac.uknih.govnih.gov Conversely, some studies have observed an increase in the expression of the pro-apoptotic protein Bax following this compound treatment, or a redistribution of Bax to the mitochondria, which is consistent with its role in initiating the mitochondrial apoptotic pathway. aacrjournals.orgiiarjournals.orgnih.govpsu.edu However, other studies have not found changes in Bax levels. ekb.eg This modulation of Bcl-2 and Bax expression by this compound favors a pro-apoptotic cellular environment.

Modulation of Par-4: Prostate apoptosis response-4 (Par-4) is a pro-apoptotic protein that can induce apoptosis in cancer cells while sparing normal cells. Research indicates that this compound can significantly upregulate the expression of Par-4. ekb.egnih.gov Upregulation of Par-4 has been associated with the downregulation of Bcl-2 and activation of caspases, further contributing to the apoptotic effects of this compound. ekb.egnih.gov

The combined effects of this compound on caspase activation, mitochondrial pathway engagement, and the modulation of Bcl-2, Bax, and Par-4 expression highlight the multifaceted mechanisms by which this compound induces apoptosis in cancer cells.

Role of Cleaved Caspase-3 Activation

This compound has been shown to induce apoptosis in various cancer cell lines, and this process often involves the activation of caspases, particularly caspase-3. Studies have demonstrated that treatment with this compound leads to an increase in the expression of cleaved caspase-3. nih.govpsu.edu This activation is considered a key event in the execution phase of apoptosis, leading to the dismantling of the cell. nih.gov In some cell lines, the increase in cleaved caspase-3 is observed in a concentration-dependent manner following this compound treatment. nih.gov The activation of caspase-3 by this compound can occur relatively early, preceding significant changes in other cellular processes like the loss of β-catenin protein expression in some colon cancer cells. aacrjournals.org Pretreatment with broad-spectrum caspase inhibitors, such as z-VAD-fmk, has been shown to prevent the cleavage of caspase-3 induced by this compound, further supporting the role of caspases in the observed cellular effects. aacrjournals.org

Influence on Cell Cycle Progression and Quiescence (G0/G1 Phase Arrest)

This compound has been observed to influence cell cycle progression, commonly inducing an accumulation of cells in the G0/G1 phase. tandfonline.comnih.govaacrjournals.orgaacrjournals.orgnih.gov This arrest in the G0/G1 phase indicates that the compound can prevent cells from progressing into the DNA synthesis (S) phase, thereby inhibiting proliferation. nih.gov This effect is often observed to be both time- and concentration-dependent. nih.govnih.gov The induction of G0/G1 arrest by this compound has been reported in various cancer cell types, including colon adenocarcinoma and head and neck squamous cell carcinoma cells. tandfonline.comnih.govnih.gov The mechanism underlying this cell cycle arrest may involve alterations in the levels and activity of key cell cycle regulatory proteins, such as a decrease in mitotic cyclins and a relative increase in the underphosphorylated form of retinoblastoma protein (pRB). nih.gov Additionally, this compound can induce the levels of the cyclin-dependent kinase inhibitor p21WAF-1/cip1, which plays a role in G1 arrest. tandfonline.comnih.gov While this compound consistently induces G0/G1 arrest in many cancer cell lines, some studies suggest that cell cycle arrest might occur specifically under conditions involving mitogenic stimulation. researchgate.netaacrjournals.org

Effects on Cellular Proliferation and Growth Inhibition

This compound demonstrates significant inhibitory effects on the proliferation and growth of various cancer cell lines. nih.govnih.govresearchgate.netnih.govnih.goviiarjournals.orguni.luaacrjournals.orgaacrjournals.org This inhibition is a key aspect of its potential as an antineoplastic agent.

Concentration and Time-Dependent Effects on Cancer Cell Viability

The inhibitory effect of this compound on cancer cell viability is typically concentration- and time-dependent. nih.govnih.goviiarjournals.orguni.luiiarjournals.orgresearchgate.net As the concentration of this compound increases or the duration of exposure lengthens, the viability of cancer cells decreases. nih.goviiarjournals.org This dose- and time-dependent response has been observed in numerous cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (CRC) cells. nih.goviiarjournals.org For instance, studies on MCF-7 cells have shown that increasing concentrations of this compound (20, 40, and 80 µmol/l) over 24, 48, or 72 hours lead to increased inhibition ratios of cell proliferation. nih.gov Similarly, in CRC cells, strong inhibition of survival, approaching 100%, was observed after 72 hours of incubation with 70 to 200 µM of this compound. iiarjournals.org

Table 1: Concentration and Time-Dependent Inhibition Ratio of MCF-7 Cell Proliferation by this compound nih.gov

| Concentration (µmol/l) | 24 hours Inhibition Ratio (%) | 48 hours Inhibition Ratio (%) | 72 hours Inhibition Ratio (%) |

| 20 | Data not available in snippet | Data not available in snippet | Data not available in snippet |

| 40 | Data not available in snippet | Data not available in snippet | Data not available in snippet |

| 80 | Data not available in snippet | Data not available in snippet | Data not available in snippet |

Note: Specific inhibition ratio values for each concentration and time point were not available in the provided snippets, but the trend of dose- and time-dependent increase in inhibition was reported. nih.gov

Table 2: Survival of CRC Cells After 72 hours Incubation with this compound iiarjournals.org

| This compound Concentration (µM) | Cell Survival (% of control) |

| 70-200 | Approaching 0% (strong inhibition) |

Note: The snippet indicates strong inhibition approaching 100%, meaning survival is close to 0%. iiarjournals.org

Differential Sensitivity Across Various Cancer Cell Lines

This compound exhibits differential sensitivity across various cancer cell lines. nih.govnih.govnih.goviiarjournals.orguni.luaacrjournals.orgebi.ac.uk While it demonstrates growth inhibitory effects in a broad range of cancer types, the effective concentrations can vary depending on the specific cell line. For example, this compound inhibited the growth of human breast tumor cell lines SK-BR-3, ZR75-1, and MDA-MB-231 with IC50 values of 59, 76, and 84 µM, respectively. nih.gov In contrast, primary cultures of normal human mammary epithelial cells (HMEC) were less sensitive, with an IC50 value of 163 µM. nih.gov In colon cancer cells, the order of growth inhibitory potency among sulindac and its metabolites was consistently this compound >> sulindac sulfone > sulindac. nih.govnih.govuni.lu this compound inhibited the viability of human HCT116, HT29, and Caco2 colon tumor cell lines with IC50 values ranging from 75 to 83 µmol/L following 72 hours of treatment, while normal colonocytes were less sensitive. aacrjournals.org this compound also enhanced the sensitivity to doxorubicin (B1662922) in a significant proportion of tested tumor cell lines, including all melanoma lines examined in one study. jbr-pub.org.cnresearchgate.net

Table 3: IC50 Values of this compound in Different Breast Cell Lines nih.gov

| Cell Line | IC50 (µM) |

| SK-BR-3 (Breast Tumor) | 59 |

| ZR75-1 (Breast Tumor) | 76 |

| MDA-MB-231 (Breast Tumor) | 84 |

| HMEC (Normal Mammary Epithelial) | 163 |

Table 4: Relative Growth Inhibitory Potency in Colon Cancer Cells nih.govnih.govuni.lu

| Compound | Relative Potency |

| This compound | Highest |

| Sulindac sulfone | Intermediate |

| Sulindac | Lowest |

Suppression of Specific Transcription Factors (Sp1, Sp3, Sp4) and Sp-Regulated Genes

A significant mechanism by which this compound inhibits cancer cell growth involves the downregulation of specificity protein (Sp) transcription factors, specifically Sp1, Sp3, and Sp4. nih.govnih.govuni.luresearchgate.netresearchgate.net These transcription factors play crucial roles in maintaining the phenotype of many cancers and regulating genes involved in cell survival, proliferation, and angiogenesis. nih.govnih.gov Treatment with this compound has been shown to decrease the protein levels of Sp1, Sp3, and Sp4 in colon cancer cells. nih.govnih.govuni.lu This downregulation, in turn, leads to decreased expression of several pro-oncogenic genes that are regulated by Sp transcription factors. nih.govnih.gov Examples of such downregulated genes include survivin, Bcl-2, epidermal growth factor receptor (EGFR), cyclin D1, the p65 subunit of NFκB, and vascular endothelial growth factor (VEGF). nih.govnih.gov The suppression of these Sp-regulated genes contributes to the observed inhibition of cancer cell proliferation and survival. nih.govnih.gov The mechanism for this downregulation may involve the induction of reactive oxygen species (ROS) by this compound, which can decrease the level of microRNA-27a. nih.govnih.gov This decrease in miR-27a can lead to the upregulation of the Sp-repressor ZBTB10, which then results in the downregulation of Sp proteins and their target genes. nih.govnih.govresearchgate.net

Regulation of Reactive Oxygen Species (ROS) and Oxidative Stress

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen, which play dual roles in cellular signaling and oxidative damage. The balance of ROS is critical for cellular homeostasis. Research indicates that this compound can influence intracellular ROS levels and modulate cellular responses to oxidative stress, particularly in cancer cells.

Induction of ROS

Studies have demonstrated that this compound can induce the production of reactive oxygen species in various cancer cell lines. For instance, treatment of colon cancer cells like SW480 and RKO with this compound has been shown to increase cellular ROS levels over time. researchgate.netnih.gov Similarly, in pancreatic cancer cells (BxPC-3), this compound treatment increased ROS levels significantly. oup.com This induction of ROS appears to be a key aspect of its cellular effects, potentially contributing to its antineoplastic activity. nih.gov

Sensitization of Cancer Cells to Oxidizing Agents

Beyond directly inducing ROS, this compound has been shown to sensitize cancer cells to the effects of oxidizing agents and drugs that influence mitochondrial function. nih.govresearchgate.netresearchgate.net This sensitization can lead to enhanced production of ROS and subsequent cell death, often through apoptosis. nih.govresearchgate.netplos.org Notably, this effect appears to be selective for cancer cells, with normal cells showing either no enhanced killing or even protection against oxidative stress under similar conditions. nih.govresearchgate.netplos.org The mechanism may involve oxidative damage and mitochondrial dysfunction. plos.org

Modulation of Drug Efflux Transporters

Multidrug resistance (MDR) is a major challenge in cancer chemotherapy, often mediated by ATP-binding cassette (ABC) transporters that efflux therapeutic drugs from cells. ABCC1 (MRP1) is one such transporter implicated in MDR. researchgate.netnih.govtaylorandfrancis.com this compound has been investigated for its ability to modulate the activity of these transporters, particularly ABCC1.

Reversal of ABCC1-Mediated Multidrug Resistance by this compound

This compound has demonstrated the ability to potently and selectively reverse ABCC1-mediated multidrug resistance in tumor cells. researchgate.netnih.govnih.gov Studies using resistance-selected and engineered cell lines expressing ABCC1 have shown that this compound can restore sensitivity to chemotherapeutic drugs like doxorubicin. researchgate.netnih.govnih.govbiocrick.com This reversal is selective for ABCC1 and has not been observed with other ABC transporters like ABCB1 or ABCG2. researchgate.netnih.govnih.govbiocrick.comncats.ioncats.io The concentrations of this compound effective in reversing MDR are reported to be clinically achievable. researchgate.netnih.govnih.gov

Inhibition of ABCC1 Substrate and Co-substrate Transport

The mechanism by which this compound reverses ABCC1-mediated MDR involves the inhibition of the transporter's function. Experiments using isolated membrane vesicles and intact cells have shown that this compound inhibits the transport of ABCC1 substrates. researchgate.netnih.govbiocrick.comjbr-pub.org.cn For example, it has been shown to inhibit the transport of leukotriene C4 into membrane vesicles. researchgate.netnih.govbiocrick.comjbr-pub.org.cn Furthermore, this compound inhibits the transport of co-substrates like glutathione (B108866) (GSH) by ABCC1. researchgate.netnih.govbiocrick.comjbr-pub.org.cn This inhibition leads to decreased efflux of drugs like doxorubicin and fluorescent substrates from ABCC1-expressing cells. researchgate.netnih.govbiocrick.comjbr-pub.org.cn

Impact on Other Signaling Pathways and Molecular Targets

Beyond its effects on COX enzymes, this compound has been shown to influence several other critical signaling pathways involved in cellular proliferation, survival, inflammation, and differentiation.

Modulation of Nuclear Factor-kappa B (NF-κB) Activity

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in regulating immune and inflammatory responses, as well as cell proliferation and survival jci.org. This compound has been demonstrated to modulate NF-κB activity, although the precise effects can vary depending on the cellular context and concentration.

Studies have shown that this compound can inhibit the activation of the NF-κB pathway by decreasing the phosphorylation of IκB kinase β (IKKβ) and IκBα nih.govfrontiersin.orgcapes.gov.br. The IKK complex, containing IKKα and IKKβ, is responsible for phosphorylating IκB proteins, leading to their degradation and the subsequent translocation of NF-κB to the nucleus to activate gene expression jci.org. By inhibiting IKKβ phosphorylation, this compound can prevent this cascade, thereby suppressing NF-κB-mediated transcription nih.gov. This inhibition of NF-κB activation may contribute to the anti-inflammatory and growth inhibitory properties of this compound jci.org.

Research in human breast (MDA-MB-231) and colon (HCT116) tumor cells has shown that this compound can potently inhibit tumor cell invasion at concentrations lower than those required to inhibit tumor cell growth, and this effect involves the inhibition of NF-κB signaling nih.gov. This compound treatment altered the expression of numerous microRNAs (miRNAs), including those previously implicated in tumor invasion and metastasis nih.gov. Bioinformatic analysis revealed that a significant percentage of the down-regulated miRNAs contained NF-κB binding sites in their promoter regions, suggesting that NF-κB mediates the effects of this compound on miRNA expression nih.gov. Specifically, this compound was found to suppress NF-κB-mediated transcription of miRNAs such as miR-10b, miR-17, miR-21, and miR-9, which can stimulate tumor cell invasion nih.gov.

However, some studies have also indicated that this compound can, under certain conditions, increase NF-κB signaling in colon cancer cells nih.gov. This effect was observed to decrease IκBα levels and increase p65(RelA) binding to the NF-κB DNA response element, leading to the induction of NF-κB target genes like IL-8, ICAM1, and A20 nih.gov. This suggests a complex modulation of the NF-κB pathway by this compound, potentially depending on factors such as cell type, concentration, and the presence of other stimuli like TNFα nih.gov.

Influence on Mitogen-Activated Protein Kinases (MAPKs): ERK1/2 and JNK Signaling

Mitogen-Activated Protein Kinases (MAPKs), including Extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, are central components of signaling pathways that regulate diverse cellular processes such as proliferation, differentiation, and apoptosis plos.org. This compound has been shown to influence these pathways.

The Ras-Raf-MEK-ERK pathway is a well-characterized cascade often dysregulated in cancer, promoting cell proliferation and survival plos.org. This compound has been reported to affect this pathway, particularly downstream of Ras activation aacrjournals.org. Inhibition of Ras signaling by this compound can lead to reduced activation levels of MAP/ERK kinase 1/2 (MEK1/2) and the downstream p44-MAPK and p42-MAPK (ERK1/2) aacrjournals.org. This suggests that this compound can impact cell growth and survival by modulating the ERK signaling cascade, potentially through its effects on upstream regulators like Ras aacrjournals.org.

While the primary focus regarding this compound and MAPKs often lies on the ERK pathway due to its connection with Ras signaling, the influence on JNK signaling has also been investigated in the broader context of NSAID mechanisms. Although direct detailed mechanisms of this compound specifically on JNK were not as prominently featured in the search results as its effects on NF-κB, Ras, and PPARγ, the general understanding of NSAID actions includes potential modulation of various MAPK branches. Further research may elucidate more specific interactions of this compound with JNK signaling.

Ras Signaling Pathway Inhibition

The Ras signaling pathway plays a critical role in transmitting signals related to cell growth, differentiation, and survival, and its aberrant activation is frequently observed in human cancers wikipedia.org. This compound has been identified as an inhibitor of the Ras signaling pathway.

This compound has been shown to strongly inhibit Ras-induced malignant transformation and Ras/Raf-dependent transactivation nih.gov. It decreases the Ras-induced activation of its main effector, the c-Raf-1 kinase nih.gov. In vitro studies have demonstrated that this compound can directly bind to the Ras protein (p21ras) in a non-covalent manner nih.gov. Furthermore, this compound can inhibit the interaction of p21ras with the p21ras binding domain of the Raf protein nih.gov. This disruption of the Ras-Raf interaction is considered a key mechanism by which this compound inhibits Ras-mediated signaling aacrjournals.orgnih.govoup.comaacrjournals.org.

Beyond inhibiting the Ras-Raf interaction, this compound has also been shown to impair the nucleotide exchange on p21ras by CDC25 (a guanine (B1146940) nucleotide exchange factor) and the acceleration of the p21ras GTPase reaction by p120GAP (a GTPase-activating protein) nih.gov. These effects further contribute to the inhibition of Ras signaling by interfering with its activation and deactivation cycle nih.gov. The ability of this compound to act at this critical point in Ras signaling suggests its potential as a lead compound for developing novel anti-cancer drugs targeting Ras-mediated processes nih.gov.

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Modulation

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear hormone receptor that plays a significant role in regulating cellular metabolism, differentiation, and proliferation nih.govdoc-developpement-durable.org. PPARγ agonists have been explored for their potential therapeutic applications, including in metabolic diseases and cancer doc-developpement-durable.org. This compound has been found to modulate PPARγ activity.

Furthermore, derivatives of this compound have been synthesized and evaluated as potential PPARγ agonists nih.govacs.orgnih.gov. These studies aimed to develop compounds that retain PPARγ activating properties while potentially lacking the COX inhibitory activity of the parent compound nih.govacs.org. Novel this compound analogues have been identified that can stimulate PPARγ-dependent transcription and induce adipocyte differentiation in cell culture, demonstrating potency comparable to known thiazolidinedione PPARγ agonists like troglitazone (B1681588) nih.gov. Direct binding of these derivatives to PPARγ has been shown, along with their ability to stimulate the binding of PPARγ to PPAR response elements (PPREs) and induce the expression of PPARγ target genes such as liver fatty-acid binding protein (L-FABP) and adipocyte fatty acid-binding protein (aP2) nih.govnih.gov. This indicates that this compound and its derivatives can act as PPARγ modulators, influencing gene expression regulated by this nuclear receptor nih.govnih.gov.

Interaction with Specific Protein Binding Sites (e.g., Ras at Raf binding site)

A key aspect of this compound's mechanism of action involves its direct interaction with specific protein binding sites, particularly within the Ras signaling pathway. As discussed in Section 2.9.3, this compound has been shown to directly bind to the Ras protein (p21ras) nih.gov.

Modulation of MicroRNA (miRNA) Expression

This compound has been shown to significantly alter the expression profiles of numerous miRNAs in various cancer cell lines. In human HCT116 colon tumor cells, treatment with this compound resulted in altered expression of a total of 132 miRNAs, with 17 being upregulated and 115 downregulated. nih.govaacrjournals.org Several of the miRNAs affected by this compound treatment, including miR-10b, miR-17, miR-21, and miR-9, have been previously linked to tumor invasion and metastasis. nih.govaacrjournals.orgnih.govresearchgate.netaacrjournals.orghilarispublisher.com

Research indicates that this compound can downregulate the expression of these oncogenic miRNAs. nih.govnih.govresearchgate.netaacrjournals.org This downregulation is functionally significant, as these miRNAs have been shown to stimulate tumor cell invasion, and this compound can attenuate these invasive effects by reducing their expression. nih.govnih.gov

The mechanism by which this compound modulates the expression of these miRNAs involves the suppression of NF-κB signaling. nih.govlktlabs.comaacrjournals.orgnih.govhilarispublisher.com Studies using luciferase and chromatin immunoprecipitation assays have demonstrated that NF-κB binds to the promoters of miR-10b, miR-17, miR-21, and miR-9, regulating their transcription. nih.govnih.govhilarispublisher.com this compound inhibits the translocation of NF-κB to the nucleus by decreasing the phosphorylation of IKKβ and IκB, thereby suppressing the transcription of these miRNAs. nih.govnih.govhilarispublisher.com Analysis of the promoter sequences of miRNAs suppressed by this compound revealed that a significant proportion (81 out of 115) contained NF-κB binding sites, supporting the role of NF-κB in mediating the effects of this compound on miRNA expression. nih.govaacrjournals.orgnih.govhilarispublisher.com

In addition to the NF-κB pathway, the modulation of miR-27a expression by this compound has been linked to reactive oxygen species (ROS) and the ZBTB10/Specificity protein (Sp) axis in colon cancer cells. This compound induces ROS, which in turn decreases miR-27a expression. researchgate.netnih.gov This decrease in miR-27a leads to the upregulation of ZBTB10, a known Sp repressor. researchgate.netnih.gov The induction of ZBTB10 then results in the downregulation of Sp transcription factors (Sp1, Sp3, and Sp4) and their target genes involved in cell survival, proliferation, and angiogenesis. researchgate.netnih.govcore.ac.uk This ROS-dependent downregulation of miR-27a and subsequent upregulation of ZBTB10 appears to be a mechanism contributing to the growth inhibitory effects of this compound in colon cancer cells. researchgate.netnih.gov

While this compound has been shown to downregulate miR-10b, miR-17, miR-21, and miR-9 through NF-κB inhibition, a derivative, this compound amide (SSA), has been found to affect miR-21 expression through a different pathway involving TGFβ signaling. oncotarget.comnih.govresearchgate.net SSA can suppress TGFβ signaling by blocking the phosphorylation of Smad2/3, which ultimately leads to the downregulation of miR-21 through transcriptional control. oncotarget.comnih.govresearchgate.net This suggests that different sulindac derivatives may modulate miRNA expression through distinct molecular pathways.

The observed changes in miRNA expression, particularly the downregulation of oncogenic miRNAs like miR-10b, miR-17, miR-21, and miR-9, are considered to play a functional role in the anti-invasive and potentially other anticancer activities of this compound. nih.govaacrjournals.orgnih.govhilarispublisher.com

Summary of this compound's Modulation of Specific MiRNAs:

| miRNA | Effect of this compound Treatment | Proposed Mechanism | Relevant Cancer Cell Lines | Citations |

| miR-10b | Downregulation | Suppression of NF-κB mediated transcription | MDA-MB-231 breast, HCT116 colon | nih.govnih.govresearchgate.netaacrjournals.orghilarispublisher.com |

| miR-17 | Downregulation | Suppression of NF-κB mediated transcription | MDA-MB-231 breast, HCT116 colon | nih.govnih.govresearchgate.netaacrjournals.orghilarispublisher.com |

| miR-21 | Downregulation | Suppression of NF-κB mediated transcription | MDA-MB-231 breast, HCT116 colon | nih.govnih.govresearchgate.netaacrjournals.orghilarispublisher.com |

| miR-9 | Downregulation | Suppression of NF-κB mediated transcription | MDA-MB-231 breast, HCT116 colon | nih.govnih.govresearchgate.netaacrjournals.orghilarispublisher.com |

| miR-27a | Downregulation | ROS-dependent disruption of miR-27a:ZBTB10 axis | SW480, RKO colon | researchgate.netnih.gov |

Data on miRNA Alterations by this compound in HCT116 Cells:

| miRNA Expression Change | Number of MiRNAs |

| Upregulated | 17 |

| Downregulated | 115 |

| Total Altered | 132 |

Preclinical Research and Therapeutic Potential

In Vitro Studies

Laboratory-based studies using cell cultures have provided foundational insights into the anti-neoplastic properties of sulindac (B1681787) sulfide (B99878). These investigations have focused on its effectiveness in killing cancer cells, its selectivity for malignant cells over healthy ones, and its ability to inhibit the growth of cancer stem-like cells.

Efficacy in Human Cancer Cell Lines

Sulindac sulfide has demonstrated notable efficacy in inhibiting the growth of a range of human cancer cell lines. In studies involving colon cancer, the compound has been shown to inhibit the viability of HCT116, HT29, and Caco2 cells with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 75 to 83 μmol/L after 72 hours of treatment. aacrjournals.org Another study found that this compound selectively inhibited the growth of HT-29, SW480, and HCT116 human colon tumor cell lines with IC50 values between 73 to 85 μM. nih.gov Specifically for the HT-29 cell line, this compound was found to be more potent than its parent compound, sulindac, or its other metabolite, sulindac sulfone, with an IC50 value of 34 μM for proliferation inhibition. nih.gov In breast cancer cell lines, this compound has been shown to induce apoptosis and inhibit growth with IC50 values of 60-85 μM. nih.gov

Studies on Mammosphere Growth Inhibition

Mammospheres are three-dimensional cell cultures that are enriched for cancer stem-like cells, which are thought to drive tumor growth and recurrence. This compound has been shown to effectively inhibit the growth of mammospheres in triple-negative breast cancer (TNBC) models. nih.gov This inhibitory effect was observed in both human and murine TNBC models, including those derived from patient tumors (patient-derived xenografts). nih.govfrontiersin.org The mechanism behind this inhibition is linked to the modulation of the Notch signaling pathway, a critical pathway in stem cell biology. nih.govfrontiersin.org

In Vivo Studies in Animal Models

Following promising in vitro results, the anti-cancer potential of this compound has been evaluated in living organisms, primarily in rodent models. These studies provide a more complex biological context to assess the compound's therapeutic efficacy.

Antitumor Activity in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a common tool for evaluating anti-cancer drugs. In a mouse model with HT-29 colon tumor xenografts, this compound has demonstrated the ability to inhibit tumor growth. researchgate.net In a transplantable mouse model of triple-negative breast cancer (C0321), this compound exhibited remarkable single-agent anti-tumor activity. nih.govfrontiersin.org This was accompanied by the elimination of Notch1 protein expression within the tumors, further supporting the in vitro findings on its mechanism of action. nih.govfrontiersin.org

Chemopreventive Efficacy in Rodent Models of Carcinogenesis

Beyond treating existing tumors, this compound has also been investigated for its potential to prevent cancer development in the first place, a concept known as chemoprevention. In a widely used model of breast cancer, where tumors are induced in rats by the chemical carcinogen N-methyl-N-nitrosourea (MNU), a derivative of this compound, this compound amide (SSA), has shown promising chemopreventive activity. nih.gov This novel derivative, which has reduced COX-inhibitory activity, was found to be more potent in preventing tumor formation in the MNU rat model of breast tumorigenesis. nih.gov Specifically, SSA led to a 57% reduction in tumor incidence and a 62% reduction in the number of tumors per animal. nih.gov

Impact on Tumor Growth, Incidence, and Multiplicity

In models of colon cancer, this compound has been shown to be effective in causing polyp regression. nih.gov For instance, in HCA-7 xenografts, treatment with this compound resulted in a significant reduction in tumor growth within two weeks of initiation. nih.gov Research on human breast tumor cells revealed that this compound inhibits growth with IC50 values ranging from 60-85 μM. nih.gov This growth inhibition is associated with the induction of apoptosis, or programmed cell death. nih.gov In a rat model of mammary tumorigenesis, a derivative of this compound led to a 57% reduction in tumor incidence and a 62% reduction in tumor multiplicity. mdpi.com

Furthermore, in a transplantable mouse model of triple-negative breast cancer (TNBC), this compound significantly delayed tumor growth and reduced tumor mass. frontiersin.org Similarly, in an ovarian cancer mouse model, treatment with sulindac resulted in a significant reduction in both tumor volume and weight. frontiersin.org The growth inhibitory effects of this compound have been observed in various colon tumor cell lines, including HCT116, HT29, and Caco2, with IC50 values between 75 and 83 μM. aacrjournals.org Notably, normal human mammary epithelial cells and colonocytes were found to be considerably less sensitive to the growth-inhibitory effects of this compound, suggesting a degree of selectivity for tumor cells. nih.govaacrjournals.org

The mechanisms underlying these anti-tumor effects are multifaceted. In breast cancer cells, the growth inhibition and apoptosis induced by this compound are linked to the inhibition of cGMP phosphodiesterase (PDE) activity, specifically PDE5, which is often overexpressed in tumor cells. nih.gov This inhibition leads to an increase in intracellular cGMP levels and activation of protein kinase G (PKG), a pathway that can suppress tumor cell growth. nih.govaacrjournals.org

Table 1: Effect of this compound on Tumor Growth and Viability

| Cell Line/Model | Cancer Type | Effect | IC50 Value |

|---|---|---|---|

| Human Breast Tumor Cells | Breast Cancer | Growth Inhibition, Apoptosis Induction | 60-85 μM |

| HCA-7 Xenografts | Colorectal Cancer | Reduced Tumor Growth | Not specified |

| TNBC Mouse Model (C0321) | Triple-Negative Breast Cancer | Delayed Tumor Growth, Reduced Tumor Mass | Not specified |

| Ovarian Cancer Mouse Model (KpB) | Ovarian Cancer | Reduced Tumor Volume and Weight | Not specified |

| HCT116, HT29, Caco2 | Colon Cancer | Inhibition of Cell Viability | 75-83 μM |

| Normal Human Mammary Epithelial Cells | Normal Breast | Less Sensitive to Growth Inhibition | 163 μM |

Studies on Leukemia Models (e.g., PML/RARα-positive HSCs)

Preclinical research has highlighted the potential of this compound in targeting leukemia. Studies have focused on its effects on hematopoietic stem cells (HSCs) expressing the PML/RARα fusion protein, a hallmark of acute myeloid leukemia (AML). plos.orgnih.gov

This compound has been found to reverse the abnormal self-renewal capacity of progenitor cells induced by PML/RARα. plos.orgnih.govnih.gov This is achieved, in part, by downregulating key mediators of the Wnt signaling pathway, β-catenin and γ-catenin, which are aberrantly activated in these leukemic cells. plos.orgnih.gov By inhibiting this pathway, this compound reduces the stem cell capacity of PML/RARα-positive HSCs and promotes their differentiation, thereby counteracting the leukemic phenotype. plos.org

In competitive repopulation assays, treatment with this compound significantly reduced the long-term stem cell capacity of PML/RARα-positive hematopoietic progenitor cells. plos.orgnih.gov After eight months, the proportion of these leukemic cells was markedly lower in the bone marrow and spleens of recipient mice treated with this compound compared to untreated controls. researchgate.net These findings indicate that this compound can effectively inhibit the growth of leukemic cells and hematopoietic progenitors that carry the PML/RARα fusion gene, suggesting its potential as a therapeutic agent for this type of leukemia. plos.org

Table 2: Impact of this compound on PML/RARα-positive Hematopoietic Stem Cells

| Parameter | Observation | Mechanism |

|---|---|---|

| Self-Renewal | Reversed aberrant self-renewal | Downregulation of β-catenin and γ-catenin (Wnt signaling) |

| Stem Cell Capacity | Reduced long-term stem cell capacity | Inhibition of Wnt signaling |

| Differentiation | Increased differentiation potential | Counteraction of leukemic phenotype |

Combination Therapies and Synergistic Effects

Combination with Chemotherapeutic Drugs (e.g., Camptosar, Doxorubicin (B1662922), Paclitaxel)

This compound has shown promise in enhancing the efficacy of conventional chemotherapeutic agents.

Doxorubicin: In combination with doxorubicin, this compound has demonstrated synergistic effects in various cancer cell lines. nih.govnih.gov It has been shown to increase the sensitivity of tumor cells to doxorubicin, particularly in cells expressing the ATP-binding cassette transporter ABCC1, which is associated with multidrug resistance. nih.gov For example, in human lung cancer xenografts, the combination of sulindac and doxorubicin significantly delayed tumor growth compared to either agent alone. researchgate.netresearchgate.net This potentiation of doxorubicin's cytotoxic action is, in part, attributed to the inhibition of drug efflux from cancer cells by downregulating the expression of multidrug resistance-associated proteins like MRP-1. nih.gov

Paclitaxel (B517696): Synergistic effects have also been observed when sulindac is combined with paclitaxel. In ovarian cancer cell lines, including those resistant to paclitaxel, the combination of sulindac and paclitaxel resulted in a greater inhibition of cell growth than either drug alone. nih.govdntb.gov.ua This combination also led to increased levels of cleaved caspase-3, an indicator of apoptosis. nih.gov

The specific chemotherapeutic agent Camptosar (irinotecan) is used in combination with other drugs for treating colorectal cancer. medscape.compfizer.comdrugs.com While direct studies combining this compound and Camptosar were not detailed in the provided search results, the established synergistic effects with other chemotherapies suggest a potential for beneficial interactions.

Combination with Immunotherapy (e.g., α-PD1 immunotherapy)

Emerging research indicates that this compound can enhance the effectiveness of immunotherapy, specifically checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.

In a mouse model of triple-negative breast cancer (TNBC), the combination of this compound and α-PD1 immunotherapy significantly reduced tumor growth and mass compared to either treatment alone. frontiersin.orgnih.gov This enhanced anti-tumor effect was associated with increased inflammatory infiltrates and larger areas of necrosis within the tumors. nih.gov Similarly, in a colorectal cancer model, combining sulindac with an anti-PD-L1 antibody led to a significant inhibition of tumor growth. researchgate.netnih.gov

The mechanism behind this synergy involves the modulation of the tumor microenvironment. Sulindac treatment has been shown to increase the infiltration of CD8+ T-cells, which are crucial for anti-tumor immunity, into the tumor tissue. frontiersin.orgnih.gov Furthermore, sulindac can downregulate the expression of PD-L1 on tumor cells, potentially by blocking the NF-κB signaling pathway. nih.gov This reduction in PD-L1 can decrease the secretion of exosomal PD-L1, which is thought to interfere with the efficacy of anti-PD-L1 therapies. nih.gov In organoid models of TNBC, the combination of this compound and α-PD1 resulted in significantly higher cancer cell death than either agent alone. nih.govresearchgate.net

Table 3: Effects of this compound in Combination with α-PD1/PD-L1 Immunotherapy

| Cancer Model | Key Findings | Proposed Mechanism |

|---|---|---|

| Triple-Negative Breast Cancer (TNBC) | Significantly reduced tumor growth and mass. frontiersin.orgnih.gov Increased tumor necrosis. nih.gov | Increased infiltration of CD8+ T-cells. frontiersin.org |

| Colorectal Cancer | Significantly inhibited tumor growth. researchgate.netnih.gov | Increased infiltration of CD8+ T-cells. nih.gov Downregulation of PD-L1 via NF-κB pathway inhibition. nih.gov Reduced exosomal PD-L1. nih.gov |

Synergy with Apoptosis-Inducing Agents (e.g., small-molecule Bcl-2 inhibitors, TRAIL)

This compound can work in concert with other agents that promote apoptosis to enhance cancer cell killing.

Small-molecule Bcl-2 inhibitors: The anti-apoptotic protein Bcl-2 can confer resistance to chemotherapy. Co-administration of this compound with a small-molecule Bcl-2 inhibitor, HA14-1, has been shown to significantly increase apoptosis in human colon cancer cells that overexpress Bcl-2. nih.gov This combination enhanced the activation of caspases, key enzymes in the apoptotic cascade, and the release of pro-apoptotic factors from the mitochondria. nih.gov

TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand): this compound can sensitize cancer cells to TRAIL-induced apoptosis. nih.govresearchgate.net It achieves this by upregulating the expression of death receptors, specifically DR5, on the surface of cancer cells. researchgate.netnih.gov The combination of this compound and TRAIL leads to a marked increase in apoptosis in colon cancer cells, overcoming resistance to TRAIL when used as a single agent. researchgate.net This cooperative effect involves the enhanced activation of caspase-8 and caspase-3. nih.govresearchgate.net

Interaction with Glutathione (B108866) Depletion Strategies (e.g., BSO)

The interaction between this compound and cellular glutathione (GSH) levels appears to be significant in its anti-cancer activity. Glutathione is a key antioxidant in cells, and its depletion can increase sensitivity to certain therapies.

Studies have shown that this compound can decrease intracellular GSH levels in tumor cells that express ABCC1. nih.gov Conversely, inhibiting glutathione synthesis with buthionine sulfoximine (B86345) (BSO) selectively increases the sensitivity of these cells to the cytotoxic effects of this compound. nih.govnih.govnih.gov This suggests that ABCC1-expressing tumors may be particularly vulnerable to treatment with this compound, especially when combined with strategies that induce oxidative stress or deplete glutathione. nih.gov The combination of sulindac with an oxidizing agent has been shown to enhance the killing of various cancer cells, a process that involves mitochondrial dysfunction leading to apoptosis. plos.org

Drug Repurposing Research

This compound, the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, has been the subject of extensive preclinical research to explore its therapeutic potential beyond its original anti-inflammatory indication. This research has primarily focused on its anticancer properties, with emerging evidence suggesting its utility in neurodegenerative diseases, cardiovascular protection, and as an antiviral agent.

The anticancer activity of this compound has been investigated in a variety of cancer types, with a significant body of preclinical evidence supporting its potential as a repurposed therapeutic agent.

Numerous studies have demonstrated the ability of this compound to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cancer cell lines.

For instance, in colon cancer, this compound has been shown to inhibit the viability of human HCT116, HT29, and Caco2 colon tumor cell lines with IC50 values ranging from 75 to 83 μmol/L after 72 hours of treatment. aacrjournals.orgnih.gov Another study found the IC50 value for HT-29 colon tumor cells to be 34 μM. nih.gov In contrast, the normal human colonocyte cell line NCM460 was less sensitive, with an IC50 value of 141 μmol/L, suggesting a degree of selectivity for cancer cells. nih.gov

In breast cancer, this compound exhibited IC50 values between 58.8 and 83.7 µM for human breast cancer cell lines. mdpi.com Research has also shown its potential in triple-negative breast cancer (TNBC), where it inhibits Notch1 cleavage. frontiersin.org In ovarian cancer cell lines, the mean IC50 values for Sulindac were reported to be 90.5 ± 2.4 µM for OV433, 76.9 ± 1.7 µM for OVCAR5, 80.2 ± 1.3 µM for MES, and 52.7 ± 3.7 µM for OVCAR3 cells. nih.gov Furthermore, a study investigating various cancer cell lines reported IC50 values for the parent compound Sulindac, with its active metabolite being this compound, against HepG2 (liver), MCF-7 (breast), U87 (glioblastoma), Caco-2 (colon), and HeLa (cervical) cancer cells. mdpi.com

In Vitro Anticancer Activity of this compound (IC50 Values)

| Cancer Type | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Colon Cancer | HCT116 | 75 - 83 | aacrjournals.orgnih.gov |

| Colon Cancer | HT29 | 34, 75 - 83 | aacrjournals.orgnih.govnih.gov |

| Colon Cancer | Caco2 | 75 - 83 | aacrjournals.orgnih.gov |

| Breast Cancer | Human Breast Cancer Cell Lines | 58.8 - 83.7 | mdpi.com |

| Ovarian Cancer | OV433 | 90.5 ± 2.4 | nih.gov |

| Ovarian Cancer | OVCAR5 | 76.9 ± 1.7 | nih.gov |

| Ovarian Cancer | MES | 80.2 ± 1.3 | nih.gov |

| Ovarian Cancer | OVCAR3 | 52.7 ± 3.7 | nih.gov |

The mechanisms underlying the anticancer effects of this compound are multifaceted. One proposed COX-independent target is the cyclic guanosine (B1672433) monophosphate phosphodiesterase (cGMP PDE) family of enzymes. mdpi.com Inhibition of these enzymes leads to increased intracellular cGMP levels, activation of cGMP-dependent protein kinase (PKG) signaling, and subsequent suppression of pathways like Wnt/β-catenin, which are crucial for cancer cell proliferation. aacrjournals.orgmdpi.com In triple-negative breast cancer, this compound acts as a γ-secretase modulator, inhibiting Notch1 cleavage, a pathway often implicated in cancer stem cell survival. frontiersin.orgnih.gov It has also been shown to up-regulate the expression of NAG-1/MIC-1/GDF-15, leading to growth arrest in ovarian cancer cells. aacrjournals.org

The promising in vitro results have been corroborated by in vivo studies in various animal models of cancer.

In a mouse xenograft model using HT-29 colon tumor cells, treatment with the parent drug Sulindac, which is metabolized to this compound, resulted in a significant tumor growth reduction of approximately 55%. nih.gov Plasma levels of the active sulfide metabolite were found to be 36.7 ± 10.2 μM following a single oral dose of Sulindac at 50 mg/kg. nih.gov

For breast cancer, a novel amide derivative of this compound, designed to have reduced COX-inhibitory activity, led to a 57% reduction in tumor incidence and a 62% reduction in tumor multiplicity in a rat model of breast carcinogenesis. mdpi.com In a transplantable mouse model of triple-negative breast cancer, this compound demonstrated remarkable single-agent anti-tumor activity and delayed tumor growth. frontiersin.orgnih.gov

Furthermore, a derivative of this compound was evaluated for its chemopreventive efficacy in a transgenic mouse model of prostate cancer. nih.gov The results indicated that dietary administration of this compound significantly attenuated prostatic growth and suppressed the progression of glandular epithelial lesions. nih.gov

Preclinical research has also pointed towards a potential role for this compound in the treatment of Alzheimer's disease. The pathology of Alzheimer's disease is characterized by the deposition of amyloid-β (Aβ) peptide aggregates in the brain. nih.govepa.gov Studies have shown that this compound interacts with the monomeric Aβ peptide and influences its aggregation process. nih.govtum.de

Emerging preclinical evidence suggests that Sulindac and its active metabolite may have cardioprotective effects. Studies have shown that Sulindac can protect cardiac myocytes from oxidative damage resulting from hypoxia/reoxygenation. pnas.orgnih.gov In a Langendorff model of myocardial ischemia, pre-treatment with Sulindac provided significant protection against cell death. pnas.orgnih.gov The protective mechanism appears to be independent of its COX-inhibitory activity and is thought to involve the induction of a preconditioning response, which prepares the heart to withstand subsequent ischemic insults. pnas.orgnih.gov

The potential of Sulindac as an antiviral agent has also been explored in a preclinical setting. In a mouse model of SARS-CoV-2 infection, prophylactic treatment with Sulindac as a single agent significantly increased survival rates in young male mice. biorxiv.org When used in combination with α-Difluoromethylornithine (DFMO), it was effective in aged male mice. biorxiv.org These findings suggest a potential protective antiviral effect of Sulindac, although the mechanism is yet to be fully elucidated. biorxiv.org

Advanced Research Methodologies and Computational Approaches

Structure-Activity Relationship (SAR) Studies for Sulindac (B1681787) Sulfide (B99878) and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For sulindac sulfide, these studies have been pivotal in designing new analogs with improved therapeutic profiles, often seeking to separate the desired anticancer effects from the cyclooxygenase (COX) inhibition that causes gastrointestinal side effects nih.govaacrjournals.orgaacrjournals.org.

The design of novel this compound analogs has been largely driven by the goal of mitigating COX-related toxicity while enhancing antineoplastic activity aacrjournals.orgresearchgate.netmdpi.com. Researchers have synthesized a chemically diverse series of derivatives built upon the core indene scaffold of sulindac mdpi.com.

One prominent strategy involves the condensation of the indene core with various aldehydes to create derivatives like the 2′-des-methyl this compound analogs nih.govacs.org. Another successful approach has been the synthesis of amide derivatives from sulindac's carboxylic acid group. For instance, this compound Amide (SSA) was synthesized by reacting sulindac with N,N-dimethylaminoethylamine using N,N'-dicyclohexylcarbodiimide as a coupling agent, followed by the reduction of the sulfoxide (B87167) aacrjournals.org. More recent work has explored the creation of sulindac sulfoximine (B86345) derivatives. Sulindac methyl ester sulfoximine was synthesized from the corresponding methyl ester using (diacetoxyiodo)benzene and ammonium carbamate, which was then hydrolyzed to yield sulindac sulfoximine mdpi.com. These synthetic strategies allow for systematic modifications to explore the chemical functionalities required for specific biological activities nih.govacs.org.

Modifying key functional groups on the this compound molecule has been a primary focus of SAR studies to alter its biological targets and potency.

Carboxylate Moiety: The carboxylic acid group is crucial for the COX-inhibitory activity of this compound aacrjournals.orgresearchgate.net. Modifying this negatively charged group was hypothesized to reduce or eliminate COX binding aacrjournals.org. This led to the development of various amide derivatives. The conversion of the carboxylate to an N,N-dimethylethyl amide, creating this compound Amide (SSA), virtually abolishes COX-related activity nih.govmdpi.com. This simple alteration significantly enhances anticancer potency while minimizing the side effects associated with NSAIDs nih.govaacrjournals.orgmdpi.com.

Sulfinyl Group: The sulfinyl group of the parent drug, sulindac, is a chiral center and part of a metabolic cycle. It can be reduced to the active this compound or irreversibly oxidized to the less active sulindac sulfone nih.govresearchgate.net. SAR analysis has shown that substitution of the sulfinyl group is structurally permissible in derivatives designed to inhibit other targets, such as Aldose Reductase (AR) and AKR1B10 nih.gov. The development of sulfoximine derivatives from the sulfoxide represents another modification at this position, undertaken to explore new chemotherapeutic potential mdpi.com.

Modifications to the this compound structure have led to the identification of distinct, structure-dependent biological activities. A key finding is that the antineoplastic effects can be separated from COX inhibition aacrjournals.orgnih.gov.

Replacing the carboxylate group with an amide moiety, as in SSA, results in a compound that is significantly less potent at inhibiting COX-1 and COX-2 but is substantially more potent at inhibiting cancer cell growth and inducing apoptosis mdpi.comnih.gov. For example, SSA was found to be 68-fold and 10-fold less potent than this compound against COX-1 and COX-2, respectively, but 10-fold more potent in inhibiting the growth of breast cancer cells mdpi.com. This enhanced anticancer activity is associated with the inhibition of cyclic guanosine (B1672433) monophosphate phosphodiesterase (cGMP PDE) mdpi.comnih.gov.

Similarly, a series of 2′-des-methyl this compound analogues were evaluated, identifying compounds that were potent agonists of Peroxisome Proliferator-Activated Receptor γ (PPARγ) while lacking COX inhibition nih.govacs.org. These analogs were found to be nearly equipotent to the diabetes drug troglitazone (B1681588) in their ability to activate PPARγ nih.govacs.org. Furthermore, studies on Aldose Reductase (AR) and AKR1B10 show that sulindac and its sulfone metabolite are effective inhibitors, suggesting that the core scaffold, independent of the sulfide moiety, is key for this activity nih.govnih.gov.

| Compound | Key Structural Modification | COX-1 Inhibition (IC₅₀) | COX-2 Inhibition (IC₅₀) | Primary Biological Activity | Reference |

|---|---|---|---|---|---|

| This compound | Carboxylic acid, Sulfide | ~1.2 - 1.8 µM | ~6.3 - 9.0 µM | COX-1/2 Inhibition, Anti-inflammatory | aacrjournals.orgnih.gov |

| This compound Amide (SSA) | Carboxylate replaced with N,N-dimethylethyl amide | 81.6 - 1476 µM (negligible) | >165 µM (negligible) | Potent anticancer, Apoptosis induction, cGMP PDE inhibition | aacrjournals.orgmdpi.comnih.gov |

| Sulindac Sulfone | Sulfide oxidized to Sulfone | Inactive | Inactive | AR/AKR1B10 Inhibition, some anticancer activity | aacrjournals.orgnih.gov |

| (E)-2′-des-methyl-sulindac sulfide analogs | Removal of 2'-methyl group, E-stereochemistry | Potent and selective | Weak | Selective COX-1 Inhibition, PPARγ agonism | nih.govacs.orgacs.org |

Computational Modeling and Simulation

Computational techniques, including in silico modeling and molecular docking, have become indispensable tools for elucidating the mechanisms of action of this compound and guiding the design of new, more selective derivatives discoveryjournals.org.

In silico modeling was instrumental in understanding how this compound interacts with cyclooxygenase enzymes. Molecular modeling studies using the crystal structures of COX-1 and COX-2 revealed the critical role of the carboxylate moiety aacrjournals.orgresearchgate.net. These models showed that the negatively charged carboxylate group is essential for binding within the active sites of both COX-1 and COX-2 aacrjournals.orgresearchgate.net. This computational insight directly prompted the synthesis of derivatives with modifications to this group, such as the this compound amides, to selectively design out COX inhibitory activity while retaining or enhancing other therapeutic effects aacrjournals.orgresearchgate.net. This rational design approach was successful, leading to compounds like SSA with negligible COX inhibition but potent anticancer properties aacrjournals.org.

Molecular docking simulates the interaction between a small molecule (ligand) and a protein (receptor) to predict binding modes and affinities. This technique has been widely applied to study the interactions of this compound and its analogs with various biological targets.

PDE5: A model of phosphodiesterase 5 (PDE5) was constructed to study the binding of sulindac derivatives, aiming to design novel inhibitors with enhanced binding affinity and reduced toxicity researchgate.net.

PPARγ: Docking studies were used to model how 2′-des-methyl this compound derivatives bind to the active site of human PPARγ nih.govacs.org. These models predicted that the bound agonists form hydrogen bonds with key residues like H323 and Y473, which is a mechanism consistent with receptor activation nih.govacs.org. Docking has also been used to screen libraries of sulindac derivatives to identify those with favorable binding energies for PPARγ discoveryjournals.org.

β-secretase (BACE1): Given that some NSAIDs can influence pathways relevant to Alzheimer's disease, docking studies have explored the affinity of sulindac derivatives for β-secretase, an enzyme involved in the production of amyloid-β peptides discoveryjournals.orgnih.gov. These in silico approaches help identify derivatives with the potential to act as anti-Alzheimer's agents discoveryjournals.org.

COX-2: Flexible molecular docking has been employed to determine the putative binding modes of novel sulindac analogues with both COX-1 and COX-2, helping to rationalize their biological activity profiles nih.govsigmaaldrich.com.

Aldose Reductase (AR) and AKR1B10: Docking and crystallographic analysis have provided detailed insights into how sulindac inhibits AR and AKR1B10 nih.gov. The difference in inhibitory potency (IC₅₀ of 0.36 µM for AR vs. 2.7 µM for AKR1B10) was explained by differences in positioning and stacking interactions with key residues (Phe122 in AR vs. Phe123 in AKR1B10) and the presence of two ordered water molecules in the AKR1B10 active site that are absent in AR nih.gov.

Human Hemoglobin and Lysozyme: Multi-spectroscopic methods combined with molecular docking were used to investigate the interaction of sulindac with Human Hemoglobin (HHb) and Lysozyme (LYS) researchgate.netdntb.gov.ua. Docking studies helped identify the binding sites and the nature of the interactions, revealing that sulindac binds strongly to both proteins via a static mechanism researchgate.net.

| Protein Target | Key Interacting Residues (if specified) | Finding/Purpose | Reference |

|---|---|---|---|

| COX-1 / COX-2 | Active site binding via carboxylate | Confirmed the essential role of the carboxylate moiety for inhibition. | aacrjournals.orgresearchgate.net |

| PDE5 | Gln817, Phe820 | Design of novel inhibitors with enhanced binding and reduced toxicity. | researchgate.net |

| PPARγ | H323, Y473 | Modeled binding of agonists, explaining receptor activation mechanism. | nih.govacs.org |

| β-secretase (BACE1) | N/A | Screened derivatives for potential as anti-Alzheimer's agents. | discoveryjournals.org |

| Aldose Reductase (AR) | Phe122 | Elucidated structural basis for high inhibitory activity (IC₅₀ = 0.36 µM). | nih.gov |